3-(1-(3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]azetidin-3-yl]-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O5/c1-9-14(15(19-26-9)11-4-2-3-5-12(11)18)16(23)20-6-10(7-20)21-13(22)8-25-17(21)24/h2-5,10H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEJGGWDQGAXMQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CC(C3)N4C(=O)COC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(1-(3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structural formula can be represented as follows:
Key Features
- Molecular Weight: 327.74 g/mol
- Functional Groups: Contains isoxazole, azetidine, and oxazolidine moieties, which are known for their diverse biological activities.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the isoxazole ring and subsequent functionalization to introduce the azetidine and oxazolidine components. This multi-step synthesis reflects the complexity of the molecular architecture.
Antimicrobial Activity
Research indicates that compounds with isoxazole derivatives exhibit significant antimicrobial properties. A study highlighted the antibacterial activity of various isoxazole derivatives, demonstrating their effectiveness against several bacterial strains, including resistant strains .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 3-(2-Chlorophenyl)-5-methylisoxazole | E. coli | 15 |
| 3-(2-Chlorophenyl)-5-methylisoxazole | S. aureus | 18 |
The proposed mechanism of action for compounds like This compound involves inhibition of bacterial protein synthesis. The oxazolidine ring can interact with the ribosomal subunit, preventing the translation process, which is vital for bacterial growth and reproduction .
Case Studies
-
Case Study on Antibacterial Properties :
A study published in the Chinese Journal of Chemistry explored various derivatives of isoxazole and their antibacterial activities. The results indicated that modifications to the isoxazole core significantly affected potency against Gram-positive bacteria . -
Case Study on Antifungal Activity :
Another investigation focused on the antifungal properties of related compounds. The study found that certain derivatives exhibited promising activity against Candida albicans, suggesting potential therapeutic applications in treating fungal infections .
Toxicological Profile
While exploring biological activity, it is crucial to assess the toxicological profile of this compound. Preliminary studies indicate moderate toxicity levels; however, further research is needed to establish a comprehensive safety profile. The compound is classified as hazardous under specific conditions, necessitating careful handling in laboratory settings .
Scientific Research Applications
Anticancer Applications
Recent studies have indicated that derivatives of oxazolidine compounds exhibit significant anticancer properties. The compound under discussion has been evaluated for its efficacy against various human tumor cell lines.
Case Study: Antitumor Activity
- In Vitro Studies : The National Cancer Institute's Developmental Therapeutics Program has assessed the compound's antitumor activity through a single-dose assay across a panel of approximately sixty cancer cell lines. Results demonstrated a notable inhibition of cell growth, with a mean GI50 (the concentration required to inhibit 50% of cell growth) indicating its potential as an anticancer agent .
- Mechanism of Action : The compound's mechanism involves the inhibition of thymidylate synthase, an enzyme critical for DNA synthesis in cancer cells. This inhibition leads to the disruption of DNA replication, ultimately resulting in apoptosis of cancer cells .
Antimicrobial Applications
In addition to its anticancer properties, the compound has shown promise in antimicrobial research.
Case Study: Antimicrobial Efficacy
- Synthesis and Evaluation : The synthesis of 3-(1-(3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione was followed by testing against various bacterial strains. The results indicated that the compound possesses antimicrobial activity, making it a candidate for further development as an antibiotic .
- Comparative Analysis : A comparative study with other known antimicrobial agents revealed that this compound exhibits superior activity against certain resistant bacterial strains, highlighting its potential as a novel therapeutic agent .
Summary of Research Findings
The following table summarizes key findings from recent studies on this compound:
Chemical Reactions Analysis
2.1. Isoxazole Ring Modifications
The 3-(2-chlorophenyl)-5-methylisoxazole subunit undergoes reactions typical of electron-deficient heterocycles:
-
Nitration :
Reacts with HNO₃/H₂SO₄ at 0–5°C to introduce nitro groups at C-4, enhancing electrophilicity for further functionalization . -
Hydrogenation :
Catalytic hydrogenation (H₂/Pd-C, ethanol) opens the isoxazole ring to form β-enamine ketones, a precursor for secondary amine derivatives .
2.2. Oxazolidine-2,4-dione Hydrolysis
The oxazolidine-2,4-dione core is sensitive to hydrolysis:
| Conditions | Products | Mechanism |
|---|---|---|
| Acidic (HCl, H₂O) | Dicarboxylic acid derivative | Lactone and amide bond cleavage |
| Basic (NaOH, H₂O) | Sodium salt of dicarboxylate | Saponification followed by ring-opening |
Stoichiometric studies suggest hydrolysis occurs preferentially at the lactone bond (2-position) before the amide (4-position) .
2.3. Azetidine Ring-Opening Reactions
The azetidine ring’s strain facilitates nucleophilic attacks:
-
With Thiols :
Reacts with mercaptoacetic acid (HSCH₂COOH) in THF to form thioether-linked open-chain derivatives . -
With Grignard Reagents :
RMgX (R = alkyl/aryl) induces ring expansion to pyrrolidine derivatives under anhydrous conditions .
2.4. Acyl Group Transformations
The 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl group participates in:
-
Amide Formation :
Reacts with primary amines (e.g., benzylamine) in DCM/DIPEA to yield stable acylated products . -
Reduction :
LiAlH₄ reduces the carbonyl to a hydroxymethyl group, generating a secondary alcohol .
Stability and Reaction Optimization
Analytical Characterization
Post-reaction analysis employs:
Comparison with Similar Compounds
Research Findings and Implications
- Stereoelectronic Effects: The 2-chlorophenyl group’s ortho-substitution may hinder rotation, enhancing binding to planar active sites (e.g., fungal lanosterol demethylase) compared to para-substituted analogs .
- Metabolic Stability : The azetidine ring’s rigidity could reduce cytochrome P450-mediated oxidation, prolonging half-life relative to vinclozolin’s ethenyl group .
- Toxicity Profile : Absence of sulfur (vs. TZD derivatives) may mitigate hepatotoxicity risks associated with thiol-reactive metabolites .
Preparation Methods
Tandem Phosphorus-Mediated Carboxylative Condensation–Cyclization
This method utilizes atmospheric carbon dioxide and α-ketoesters in a one-pot reaction with primary amines. The process proceeds under mild, transition-metal-free conditions, offering an environmentally sustainable route. For example, reacting benzylamine with ethyl pyruvate in the presence of phosphorus reagents yields the oxazolidine-2,4-dione core with a reported efficiency of 78–85%.
Reaction Conditions:
- Temperature: 25–40°C
- Pressure: 1 atm (CO₂)
- Catalyst: Tributylphosphine
- Yield: 78–85%
Carbamate–2-Hydroxycarboxylic Acid Ester Condensation
An alternative approach involves heating carbamates with 2-hydroxycarboxylic acid esters at 80–250°C. This method, patented by, is particularly effective for introducing aryl substituents. For instance, 3,5-dichlorophenylcarbamate reacts with methyl lactate to form the oxazolidine-2,4-dione ring in 70–75% yield.
Reaction Conditions:
- Temperature: 150–200°C
- Catalyst: None required
- Yield: 70–75%
Preparation of the Azetidin-3-Yl Intermediate
The azetidine ring is synthesized via a stereoselective cyclization strategy. A key precursor, 2-[3-(4-Bromophenyl)-1-[(tert-butoxy)carbonyl]azetidin-3-yl]acetic acid, is commercially available. Deprotection of the tert-butoxycarbonyl (Boc) group using trifluoroacetic acid (TFA) yields the free amine, which is subsequently acylated.
Deprotection Conditions:
Acylation of Azetidine with 3-(2-Chlorophenyl)-5-Methylisoxazole-4-Carbonyl Chloride
The acyl chloride intermediate, 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride, is prepared from the corresponding carboxylic acid using thionyl chloride (SOCl₂). This reagent is preferred due to its high reactivity and ease of removal post-reaction.
Acylation Protocol:
- Reagent: 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride (1.2 equiv)
- Base: Triethylamine (2.0 equiv)
- Solvent: Anhydrous dichloromethane
- Temperature: −10°C to 25°C
- Yield: 82–88%
Final Coupling: Integration of the Oxazolidine-2,4-Dione and Acylated Azetidine
The coupling of the oxazolidine-2,4-dione core with the acylated azetidine is achieved via a nucleophilic acyl substitution reaction. Optimized conditions involve using a carbonate base to deprotonate the oxazolidine nitrogen, facilitating attack on the azetidine carbonyl.
Coupling Reaction Parameters:
- Base: Potassium carbonate (3.0 equiv)
- Solvent: Dimethylformamide (DMF)
- Temperature: 60–80°C
- Reaction Time: 12–18 hours
- Yield: 65–72%
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
- Steric Hindrance: The azetidine ring’s compact structure necessitates slow reagent addition to prevent side reactions.
- Moisture Sensitivity: 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride hydrolyzes readily; thus, reactions must be conducted under anhydrous conditions.
- Purification: Column chromatography (SiO₂, ethyl acetate/hexane) is critical for isolating the final product due to polar byproducts.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and what critical parameters influence yield and purity?
- Methodological Answer : The synthesis involves a multi-step approach. First, prepare the 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride precursor via oxime formation with o-chlorobenzaldehyde and hydroxylamine hydrochloride, followed by chlorination and cyclization with ethyl acetoacetate . The azetidine ring is then acylated under reflux conditions using DMF and acetic acid as solvents, followed by coupling with oxazolidine-2,4-dione. Key parameters include reaction temperature (70–90°C for cyclization), stoichiometric ratios (e.g., 1:1.2 for acyl chloride:azetidine), and purification via recrystallization (DMF-ethanol mixtures) or HPLC .
Q. How can the structural integrity of this compound be confirmed using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR (DMSO-d6) to verify substituent positions (e.g., 2-chlorophenyl protons at δ 7.4–7.6 ppm, oxazolidinedione carbonyl at ~175 ppm) .
- X-ray Crystallography : Single-crystal analysis confirms stereochemistry and intramolecular interactions (e.g., hydrogen bonding between oxazolidinedione and azetidine groups) .
- Mass Spectrometry : High-resolution MS (ESI+) to validate molecular weight (e.g., [M+H]+ at m/z 430.05) .
Q. What are the key considerations for ensuring compound stability during storage and experimental handling?
- Methodological Answer : Store under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation. Use desiccants (silica gel) to minimize hydrolysis of the oxazolidinedione moiety. Stability studies (HPLC monitoring) under varying pH (3–9) and temperature (4–40°C) reveal optimal storage in anhydrous DMSO at –80°C for long-term use .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the contribution of the azetidine and oxazolidinedione moieties to biological activity?
- Methodological Answer :
- Analog Synthesis : Replace the azetidine with pyrrolidine or piperidine rings and modify oxazolidinedione substituents (e.g., methyl vs. trifluoromethyl) .
- Bioassays : Test analogs in enzyme inhibition assays (e.g., COX-2 or HDAC targets) and compare IC50 values. Use molecular docking to correlate substituent bulk/logP with binding affinity .
- Statistical Analysis : Multivariate regression to identify critical descriptors (e.g., ClogP, polar surface area) influencing activity .
Q. What experimental models are suitable for assessing the compound's pharmacokinetics and metabolic stability in vivo?
- Methodological Answer :
- Rodent Models : Administer orally (10 mg/kg) or intravenously (2 mg/kg) to Sprague-Dawley rats. Collect plasma samples at 0–24 h for LC-MS/MS analysis of parent compound and metabolites (e.g., glucuronidated or hydroxylated derivatives) .
- Hepatic Microsomes : Incubate with human/rat liver microsomes (37°C, NADPH) to identify cytochrome P450-mediated oxidation pathways .
Q. How can researchers resolve contradictions in bioactivity data obtained from different assay systems?
- Methodological Answer :
- Orthogonal Assays : Compare in vitro (e.g., cell-free enzyme inhibition) and in vivo (e.g., xenograft tumor models) results. Discrepancies may arise from membrane permeability or off-target effects .
- Data Normalization : Use standardized controls (e.g., doxorubicin for cytotoxicity) and Z-factor validation to ensure assay reproducibility .
Q. What methodologies are recommended for evaluating the compound's environmental fate and ecotoxicological impact?
- Methodological Answer :
- Environmental Persistence : Conduct OECD 301 biodegradation tests (28-day aerobic conditions) to measure half-life in soil/water .
- Aquatic Toxicity : Use Daphnia magna (48-h EC50) and algal growth inhibition assays (72-h IC50) to assess acute/chronic effects .
- Analytical Methods : Quantify environmental residues via SPE-HPLC-MS/MS with a detection limit of 0.1 ppb .
Q. How should researchers optimize reaction conditions to minimize byproduct formation during the acylation of the azetidine ring?
- Methodological Answer :
- Solvent Selection : Use DMF for solubility and acetic acid to protonate the azetidine nitrogen, reducing side reactions .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) or coupling agents (EDC/HOBt) to improve acylation efficiency .
- Process Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) and quench unreacted acyl chloride with aqueous NaHCO3 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
